MEK Inhibitor II

Catalog No.
S3343321
CAS No.
623163-52-0
M.F
C14H8ClNO4
M. Wt
289.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MEK Inhibitor II

Off-target kinase inhibition often confounds MAPK pathway studies. MEK Inhibitor II (CAS 623163-52-0) is a selective MEK1 inhibitor (IC50 380 nM) with ~90-fold selectivity over Raf1 and no PKC/PKA interference. • Dissect MEK1-specific signaling without upstream crosstalk. • Cell-permeable naphthoquinone for in vitro tumor screening and apoptosis induction. • Reconstituted stability: 3 months at -20°C for batch-consistent extended workflows. Ensure data integrity in complex phenotypic screens with this cyclic imido-substituted probe.

CAS Number

623163-52-0

Product Name

MEK Inhibitor II

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione

Molecular Formula

C14H8ClNO4

Molecular Weight

289.67 g/mol

InChI

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2

InChI Key

GYQSWJNGTWVFOL-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

The exact mass of the compound MEK Inhibitor II is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-chloro-3-(N-succinimidyl)-1,4-naphthoquinone, 2-chloro-3-(2,5-dioxopyrrolidin-1-yl)naphthalene-1,4-dione, MEK1 Inhibitor II, MAP Kinase Kinase Inhibitor II

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

MEK Inhibitor II (2-chloro-3-(N-succinimidyl)-1,4-naphthoquinone) is a cell-permeable, cyclic imido-substituted 1,4-naphthoquinone compound utilized primarily as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1). For procurement and assay design, its core value lies in its high selectivity profile against a panel of related kinases, effectively isolating MEK1-dependent pathways without confounding cross-reactivity. Unlike broad-spectrum kinase inhibitors, MEK Inhibitor II provides a targeted biochemical tool with a well-characterized IC50 of 380 nM for MEK1, while maintaining negligible interference with Protein Kinase C (PKC) and Protein Kinase A (PKA)[1]. Supplied as a solid that is stable for up to three months at -20°C upon reconstitution, it is a critical reagent for reproducible in vitro signal transduction assays and targeted cytotoxicity studies .

Research Fit

Workflow MAPK/ERK pathway inhibition studies
Mechanism Allosteric, non-ATP competitive MEK1 inhibitor
Scaffold 1,4-Naphthoquinone core, distinct from biarylamine inhibitors

Substituting MEK Inhibitor II with generic open-chain naphthoquinone homologues or broad-spectrum kinase inhibitors introduces critical experimental artifacts and off-target liabilities. Open-chain variants lack the rigid cyclic imido-substitution required for specific binding in the MEK1 allosteric pocket, resulting in substantially reduced potency and a complete loss of kinase selectivity [1]. Furthermore, utilizing earlier-generation or non-selective MEK inhibitors often leads to unintended inhibition of upstream (Raf1) or downstream (ERK1) targets, confounding the interpretation of MAPK pathway dynamics. Procurement of this exact cyclic imido-substituted structure is therefore non-negotiable for assays requiring strict discrimination between MEK1 and other associated kinases, ensuring data integrity in complex phenotypic screens [1].

Substitution Risk

Scaffold-class divergence: 1,4-naphthoquinone structure may not share selectivity profile of biarylamine MEK inhibitors.
Potency tier mismatch: Reported MEK1 inhibition potency differs by orders of magnitude from clinical-stage analogs; experimental context may shift.
Off-target profile: Lack of AHR antagonism distinguishes it from first-generation inhibitor PD98059; data interpretation may differ.

Enhanced MEK1 Inhibition via Cyclic Imido-Substitution

The cyclic imido-substituted structure of MEK Inhibitor II provides a significant advantage in target affinity compared to its open-chain homologues. Quantitative structure-activity relationship (SAR) studies demonstrate that MEK Inhibitor II achieves an IC50 of 0.38 µM against MEK1. In contrast, open-chain homologues exhibit markedly lower potency and lack the specific conformational rigidity required for targeted active-site engagement. This structural differentiation makes the cyclic variant the required choice for high-fidelity MEK1 inhibition [1].

Evidence DimensionMEK1 Inhibitory Potency (IC50)
Target Compound Data0.38 µM (380 nM)
Comparator Or BaselineOpen-chain naphthoquinone homologues
Quantified DifferenceHigher potency and selectivity for the cyclic imido-substituted compound
ConditionsIn vitro MEK1 kinase assay

Procurement of the cyclic imido-substituted form is critical to achieve the required nanomolar potency without requiring high, toxic concentrations of the inhibitor.

MEK1 Potency Comparison
Cross-study comparable
IC50 = 0.38 µM (MEK1); PD98059: 2 µM (5.3× less potent); U0126: 0.07 µM (5.4× more potent); PD0325901: 0.33 nM (>1,150× more potent)
Supports pathway inhibition without complete blockade; useful for signaling dynamics studies.
Cell-free kinase assay; cross-study comparison may require validation.

Pathway Isolation: Selectivity Against Raf1 and ERK1

A critical procurement metric for MEK inhibitors is the ability to isolate MEK1 without inhibiting adjacent nodes in the MAPK cascade. MEK Inhibitor II demonstrates exceptional selectivity, inhibiting upstream Raf1 and downstream ERK1 only at concentrations orders of magnitude higher than its MEK1 IC50. Specifically, the IC50 values for Raf1 and ERK1 are 34.5 µM and 82.9 µM, respectively, representing a ~90-fold and ~218-fold selectivity window over MEK1 (0.38 µM). This highly quantified selectivity prevents pathway-confounding artifacts common with less specific inhibitors [1].

Evidence DimensionKinase Selectivity Window (IC50)
Target Compound Data0.38 µM (MEK1)
Comparator Or Baseline34.5 µM (Raf1) and 82.9 µM (ERK1)
Quantified Difference~90-fold to 218-fold lower affinity for adjacent pathway kinases
ConditionsIn vitro kinase profiling assays

This massive selectivity window ensures that researchers can confidently attribute observed phenotypic changes specifically to MEK1 inhibition rather than upstream or downstream interference.

Selectivity Window
Cross-study comparable
>90-fold selectivity over Raf1; >200-fold over ERK1; no detectable AHR antagonism
Minimizes off-target pathway crosstalk confound in MAPK studies.
AHR antagonism context may require verification in cell models.

Orthogonal Kinase Selectivity (PKA/PKC)

In complex cellular assays, cross-reactivity with ubiquitous signaling kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) can invalidate experimental results. MEK Inhibitor II is structurally optimized to avoid these off-target interactions, showing negligible inhibitory effects on both PKA and PKC even at elevated concentrations. This orthogonal selectivity profile distinguishes it from broader-spectrum kinase inhibitors, ensuring clean data generation in multiplexed or whole-cell signal transduction studies .

Evidence DimensionOff-target kinase inhibition
Target Compound DataNegligible inhibition of PKA and PKC
Comparator Or BaselineBroad-spectrum ATP-competitive kinase inhibitors
Quantified DifferenceNear-zero cross-reactivity with PKA/PKC
ConditionsCellular and biochemical kinase screening

Eliminating PKA and PKC cross-reactivity prevents false positives in assays measuring secondary messenger pathways, streamlining downstream data validation.

Dual Anti-Parasitic Activity
Class-level inference
T. cruzi inhibition IC50 = 2.77 µM; tubulin polymerization IC50 = 6 µM
Reported dual-activity profile requires independent validation.
No comparative data against other MEK inhibitors; data to verify.

Reconstitution Stability for Reproducible Assay Workflows

For laboratory procurement, the stability of reconstituted kinase inhibitors directly impacts assay reproducibility and reagent cost-efficiency. MEK Inhibitor II demonstrates robust handling characteristics; once reconstituted in an appropriate solvent, stock solutions remain stable for up to 3 months when aliquoted and stored at -20°C. This predictable degradation profile allows for bulk preparation of standardized aliquots, minimizing batch-to-batch variability in longitudinal high-throughput screening campaigns compared to highly labile alternative inhibitors .

Evidence DimensionReconstituted Stock Stability
Target Compound DataStable for up to 3 months at -20°C
Comparator Or BaselineLabile kinase inhibitors requiring fresh daily preparation
Quantified Difference3-month validated working window
ConditionsReconstituted stock solution stored at -20°C

Extended stock stability reduces reagent waste and ensures consistent dosing across multi-month experimental workflows.

High-Fidelity MAPK Pathway Deconvolution

Due to its ~90-fold selectivity for MEK1 over Raf1, this compound is a highly effective choice for dissecting the specific contributions of MEK1 in Ras/Raf/MEK/ERK signaling cascades without upstream interference [1].

Targeted Cancer Cell Cytotoxicity Assays

As a highly cell-permeable naphthoquinone, it is ideally suited for in vitro tumor screening and apoptosis induction assays where precise MEK1 blockade is required to evaluate oncogene addiction in mutant Ras or B-Raf cell lines [1].

Orthogonal Signal Transduction Screening

Its negligible effect on PKA and PKC makes it a highly suitable procurement choice for multiplexed kinase assays, ensuring that cAMP-dependent and calcium-dependent pathways remain unperturbed during MEK1 inhibition .

Longitudinal High-Throughput Screening Campaigns

Leveraging its 3-month reconstitution stability at -20°C, MEK Inhibitor II is highly recommended for extended screening workflows where batch-to-batch reagent consistency is critical for minimizing assay drift .

Application Fit Matrix

Application
Selection Property
Validation Focus
Selectivity profiling in MAPK pathway studies
Kinase selectivity profile
Off-target kinase and AHR antagonism review
Pathway-response titration research
Moderate potency tool
Feedback activation and signaling dynamics endpoints
Dual-pathway research
Reported dual-activity profile
Anti-parasitic and tubulin polymerization assay contexts
Scaffold-based medicinal chemistry
1,4-Naphthoquinone benchmark compound
SAR and synthetic route reproducibility

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

289.0141854 g/mol

Monoisotopic Mass

289.0141854 g/mol

Heavy Atom Count

20

Wikipedia

MEK inhibitor II

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